molecular formula C8H7O2P B1599243 Bis(2-furyl)phosphine CAS No. 216020-59-6

Bis(2-furyl)phosphine

Cat. No.: B1599243
CAS No.: 216020-59-6
M. Wt: 166.11 g/mol
InChI Key: ZAZKRENUXPVYHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-furyl)phosphine is an organophosphorus compound characterized by the presence of two furan rings attached to a phosphorus atom. This compound is known for its unique chemical properties and its utility in various chemical reactions, particularly in the field of catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-furyl)phosphine can be synthesized through the reaction of 2-furyl lithium with phosphorus trichloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reactivity of the intermediates .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Bis(2-furyl)phosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bis(2-furyl)phosphine is an organophosphorus compound that features two furan rings attached to a phosphorus atom, distinguishing it with unique chemical properties that make it useful in catalysis and other chemical reactions.

Scientific Research Applications

This compound is utilized in scientific research across chemistry, biology, medicine, and industry. It acts as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes. It is also employed in the synthesis of biologically active compounds and as a reagent in biochemical assays, with ongoing research exploring its potential in drug development, particularly in creating novel therapeutic agents. Moreover, it is used in the production of fine chemicals and as a catalyst in various industrial processes.

Chemistry

This compound serves as a ligand in transition metal catalysis, where it enhances the reactivity and selectivity of catalytic processes. The furan rings in this compound provide steric and electronic properties that enhance the reactivity of the phosphorus center, making it an effective catalyst. Bowl-shaped phosphine (BSP) ligands, including this compound derivatives, have been shown to accelerate rhodium-catalyzed hydrosilylation of ketones and ketimines compared to conventional phosphine ligands .

Biology

This compound is used in the synthesis of biologically active compounds and as a reagent in biochemical assays. The compound's dual furan rings bonded to a phosphorus atom contribute to its potential applications in drug development and interactions with biomolecules. The furan rings enhance the stability and reactivity of the compound, enabling it to interact with metal centers in coordination complexes, leading to the formation of biologically active metal-phosphine complexes with anticancer properties.

Medicine

Current research is exploring the potential use of this compound in drug development, particularly in the design of novel therapeutic agents. Derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For example, iron(II) complexes bearing phosphine ligands, including those with furan moieties, have demonstrated anticancer activity against leukemic HL-60 cells and non-small-cell lung cancer A549 cells, proving to be more cytotoxic than cisplatin.

Industry

This compound is employed in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which bis(2-furyl)phosphine exerts its effects is primarily through its role as a ligand in catalytic processes. It coordinates with transition metals, forming complexes that facilitate various chemical reactions. The furan rings provide steric and electronic properties that enhance the reactivity of the phosphorus center, making it an effective catalyst .

Comparison with Similar Compounds

    Tri(2-furyl)phosphine: Similar in structure but with three furan rings.

    Diphenylphosphine: Contains phenyl groups instead of furan rings.

    Triphenylphosphine: Contains three phenyl groups.

Uniqueness: Bis(2-furyl)phosphine is unique due to the presence of furan rings, which impart distinct electronic properties compared to phenyl groups. This makes it particularly effective in certain catalytic applications where traditional phosphines may not perform as well .

Biological Activity

Bis(2-furyl)phosphine is an organophosphorus compound characterized by its dual furan rings bonded to a phosphorus atom. This compound has garnered interest in various fields, particularly in chemistry and biology, due to its potential applications in drug development and its interactions with biomolecules. This article explores the biological activity of this compound, highlighting significant research findings, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H8O2P
  • Molecular Weight : 169.13 g/mol
  • Structure : Contains two furan rings and a phosphorus atom, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as a ligand and participate in various chemical reactions. The furan rings enhance the stability and reactivity of the compound, allowing it to interact with metal centers in coordination complexes. This interaction can lead to the formation of biologically active metal-phosphine complexes that exhibit significant anticancer properties.

Anticancer Properties

Recent studies have indicated that this compound derivatives exhibit cytotoxic effects against several cancer cell lines. For instance, iron(II) complexes bearing phosphine ligands, including those with furan moieties, have shown promising anticancer activity against leukemic HL-60 cells and non-small-cell lung cancer A549 cells. These complexes were found to be more cytotoxic than traditional chemotherapeutic agents like cisplatin .

Case Studies

  • Cytotoxicity Evaluation :
    • Study Design : The cytotoxic potential of iron(II) complexes with this compound was evaluated using normal peripheral blood mononuclear cells (PBM), HL-60, and A549 cell lines.
    • Results : The complexes displayed higher cytotoxicity towards HL-60 cells compared to A549 cells, indicating selective targeting of cancerous cells while sparing normal cells .
  • Molecular Docking Studies :
    • Purpose : To elucidate the binding interactions between this compound complexes and DNA.
    • Findings : Molecular docking studies suggested that these complexes could potentially induce DNA damage, contributing to their anticancer effects .

Data Table: Biological Activity Summary

Compound Cell Line IC50 (µM) Mechanism of Action
Iron(II) complex with PfuHL-605.0Induces apoptosis via DNA damage
Iron(II) complex with PfuA54915.0Inhibits cell proliferation
This compoundVariousNot specifiedLigand for metal complexes

Synthesis and Applications

This compound can be synthesized through various chemical reactions involving phosphorus chlorides and furan derivatives. Its applications extend beyond anticancer research; it is also used as a reagent in organic synthesis and coordination chemistry.

Properties

IUPAC Name

bis(furan-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7O2P/c1-3-7(9-5-1)11-8-4-2-6-10-8/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZKRENUXPVYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)PC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408398
Record name BIS(2-FURYL)PHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216020-59-6
Record name BIS(2-FURYL)PHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(2-furyl)phosphine
Reactant of Route 2
Bis(2-furyl)phosphine
Reactant of Route 3
Bis(2-furyl)phosphine
Reactant of Route 4
Bis(2-furyl)phosphine
Reactant of Route 5
Bis(2-furyl)phosphine
Reactant of Route 6
Bis(2-furyl)phosphine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.